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A Technical Guide to the Isotopic Purity of Gemfibrozil-d6

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Compound of Interest		
Compound Name:	Gemfibrozil-d6	
Cat. No.:	B562232	Get Quote

Gemfibrozil-d6 is the deuterated analog of Gemfibrozil, a lipid-regulating agent belonging to the fibrate class. In analytical and clinical research, **Gemfibrozil-d6** serves as a critical internal standard for the quantification of Gemfibrozil in biological matrices using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The accuracy and reliability of these quantitative assays are fundamentally dependent on the isotopic purity of the deuterated standard. This guide provides an in-depth overview of the isotopic purity of **Gemfibrozil-d6**, the methodologies for its determination, and its application in bioanalytical workflows.

Quantitative Data on Gemfibrozil-d6 Purity

The isotopic and chemical purity of **Gemfibrozil-d6** is specified by various suppliers. High isotopic enrichment is crucial to prevent signal overlap with the non-labeled analyte, while high chemical purity ensures that no other substances interfere with the analysis. The data below is compiled from commercial suppliers of this standard.

Supplier	CAS Number	Stated Isotopic Purity	Stated Chemical Purity
Cayman Chemical	1184986-45-5	≥99% deuterated forms (d1-d6)	-
LGC Standards	1184986-45-5	99 atom % D	>95% (HPLC)[3][4]



Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like **Gemfibrozil-d6** is essential for their validation as internal standards.[5] High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[5]

Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method allows for the separation of the deuterated compound from potential impurities and the accurate measurement of its mass-to-charge ratio, which is used to determine the distribution of isotopologs (molecules that differ only in their isotopic composition).[6][7]

- 1. Sample Preparation:
- A stock solution of Gemfibrozil-d6 is prepared in a suitable solvent, such as methanol or acetonitrile.[2]
- The stock solution is further diluted to an appropriate concentration for LC-MS analysis.
- 2. Chromatographic Separation:
- An aliquot of the prepared sample is injected into an Ultra-Performance Liquid
 Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
- The compound is separated on a reverse-phase column (e.g., C18) using a mobile phase gradient, typically consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid to improve ionization.
- 3. Mass Spectrometric Analysis:
- The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[6][8]

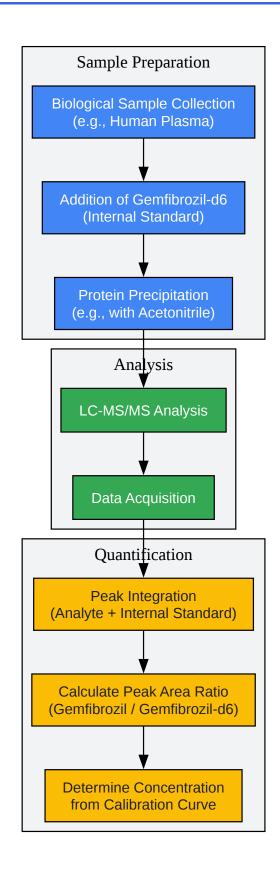


- The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting Gemfibrozil-d6 peak.
- 4. Data Analysis and Purity Calculation:
- The mass spectrum corresponding to the **Gemfibrozil-d6** peak is extracted.
- The relative intensities of the ion peaks for each isotopolog (d₀, d₁, d₂, d₃, d₄, d₅, and d₆) are measured.
- A correction is applied to account for the natural abundance of isotopes (e.g., ¹³C) that contribute to the intensity of the isotopolog peaks.[8]
- The isotopic purity (or deuterium incorporation) is calculated based on the relative abundance of the fully deuterated (d₆) form compared to the lesser-deuterated and non-deuterated (d₀) forms.[6]

Applications and Workflows Bioanalytical Quantification Workflow

Gemfibrozil-d6 is indispensable as an internal standard in pharmacokinetic studies that measure the concentration of Gemfibrozil in plasma over time.[2][9][10] Its deuteration gives it a higher mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical properties ensure it behaves identically during sample extraction and ionization.[11]





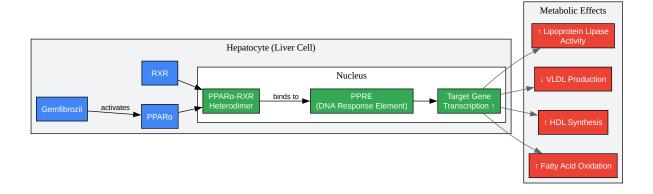
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Bioanalytical workflow using **Gemfibrozil-d6** as an internal standard.



Pharmacological Context: Gemfibrozil's Mechanism of Action

To appreciate the role of **Gemfibrozil-d6** in research, it is useful to understand the mechanism of the parent drug. Gemfibrozil primarily acts by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[12][13] This activation leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[12][14]



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Simplified signaling pathway of Gemfibrozil via PPARα activation.

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